molecular formula C17H25NO5 B2693893 N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide CAS No. 2034484-05-2

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2693893
CAS No.: 2034484-05-2
M. Wt: 323.389
InChI Key: LADLOKUPLNSAJV-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxy group, an oxan ring, and a methoxyphenoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxan ring and the methoxyphenoxy group. The hydroxy group is introduced through a hydroxylation reaction. Common reagents used in these reactions include hydroxylating agents, catalysts, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenoxy groups play a crucial role in its binding affinity and reactivity. The compound may modulate enzymatic activity, alter cellular signaling pathways, or interact with receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxyacetamide derivatives, such as:

  • N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-chlorophenoxy)acetamide
  • N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-fluorophenoxy)acetamide

Uniqueness

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-21-15-4-2-3-5-16(15)23-12-17(20)18-9-6-14(19)13-7-10-22-11-8-13/h2-5,13-14,19H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADLOKUPLNSAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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